tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine compound. It is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound plays a crucial role in the optimization of drug-like properties by incorporating rigidity into the linker region of bifunctional protein degraders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-aminoethyl)phenylpiperidine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in drug development and targeted therapies.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. It facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate .
Uniqueness
The uniqueness of tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate lies in its semi-flexible nature, which allows for optimal 3D orientation in PROTACs. This property enhances the efficiency of targeted protein degradation and improves drug-like characteristics .
Properties
IUPAC Name |
tert-butyl 4-[4-(2-aminoethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-9-16(10-13-20)15-6-4-14(5-7-15)8-11-19/h4-7,16H,8-13,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJFOVYKLABBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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